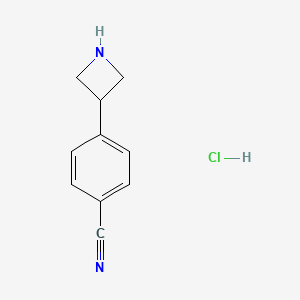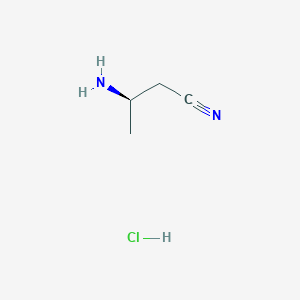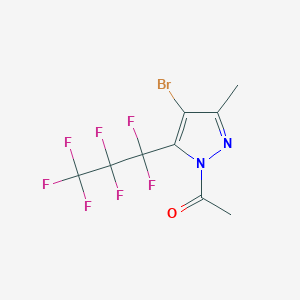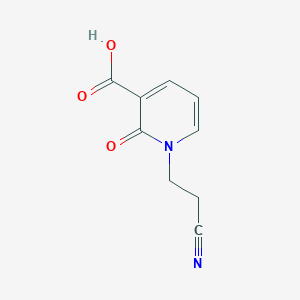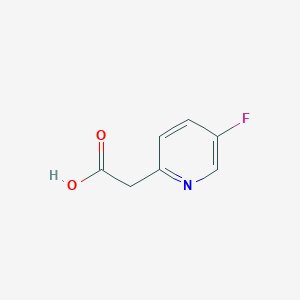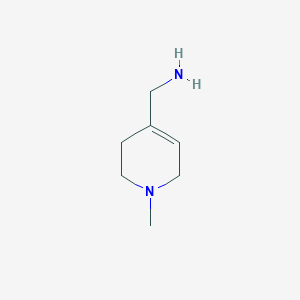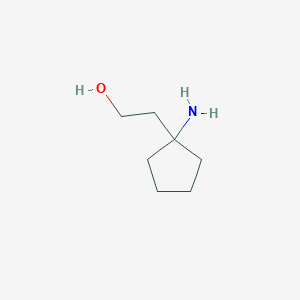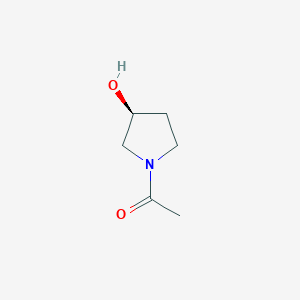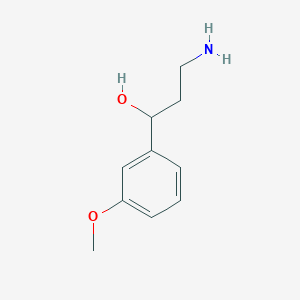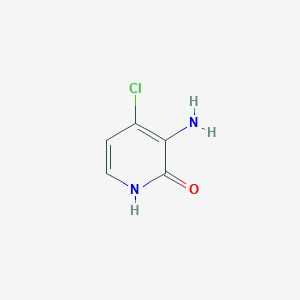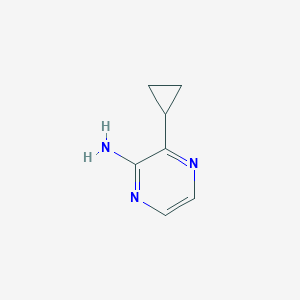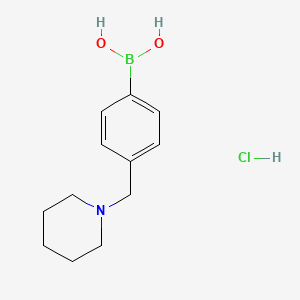
4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is C12H18BNO2.ClH . The InChI code is 1S/C12H18BNO2.ClH/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7,15-16H,1-3,8-10H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride include a molecular weight of 255.55 g/mol. The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is involved in the synthesis of various compounds with potential biological activities. For instance, it has been used in the synthesis of di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, which exhibited moderate to high antiosteoclast and osteoblast activity (G. S. Reddy et al., 2012). This indicates its potential application in the development of treatments for bone diseases.
Furthermore, it has been utilized in microwave-assisted syntheses, leading to compounds with antibacterial activity. For example, a study demonstrated the synthesis of piperidine-containing pyrimidine imines and thiazolidinones with appreciable yields and significant antibacterial properties (Ram C.Merugu et al., 2010).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of closely related compounds, such as 4-piperidinecarboxylic acid hydrochloride, have been characterized using single crystal X-ray diffraction and computational methods, providing insights into their molecular conformations and potential interactions in biological systems (M. Szafran et al., 2007).
Role in Drug Metabolism Studies
Research involving similar piperidine derivatives has explored their metabolism, identifying the enzymes responsible for their oxidative metabolism. Such studies are crucial for understanding the metabolic pathways of drugs and for the development of compounds with improved pharmacokinetic properties (Mette G. Hvenegaard et al., 2012).
Safety And Hazards
properties
IUPAC Name |
[4-(piperidin-1-ylmethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2.ClH/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7,15-16H,1-3,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCJJRQXPDMXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCCCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



